

Application Notes and Protocols for PhTD3 Antibody in PhtD Detection via ELISA

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Compound of Interest

Compound Name: PhTD3

Cat. No.: B1576953

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Introduction

The pneumococcal histidine triad protein D (PhtD) is a highly conserved surface protein expressed by *Streptococcus pneumoniae* and is a promising candidate for a broadly protective pneumococcal vaccine.[1][2] The human monoclonal antibody, **PhTD3**, has been identified as a potent antibody that targets the N-terminal region of the PhtD protein.[3][4] This antibody has demonstrated protective efficacy against fatal pneumococcal infections in preclinical models, suggesting its potential therapeutic and diagnostic applications.[3][5][6] Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for the detection and quantification of PhtD, and the **PhTD3** antibody serves as a highly specific reagent for this purpose. These application notes provide detailed protocols and data for the utilization of the **PhTD3** antibody in an ELISA format for the detection of PhtD.

Quantitative Data Summary

The following table summarizes the binding affinity of the **PhTD3** monoclonal antibody to recombinant PhtD protein as determined by ELISA. The 50% effective concentration (EC50) is a measure of the antibody concentration required to achieve 50% of the maximum binding signal.

| Antibody | Target Antigen | EC50 (ng/mL) | Source |
|----------|------------------|--------------|---------------------|
| PhTD3 | Recombinant PhtD | 26-45 | [3] |
| PhTD6 | Recombinant PhtD | 26-45 | [3] |
| PhTD7 | Recombinant PhtD | 26-45 | [3] |
| PhTD8 | Recombinant PhtD | 26-45 | [3] |

Experimental Protocols

This section outlines a detailed protocol for a direct ELISA to detect and quantify PhtD using the **PhTD3** antibody.

Materials and Reagents

- High-binding 96-well microtiter plates
- Recombinant PhtD protein
- **PhTD3** monoclonal antibody
- Coating Buffer (50 mM Carbonate-Bicarbonate, pH 9.6)
- Wash Buffer (1X PBS with 0.05% Tween-20)
- Blocking Buffer (1X PBS with 1% BSA)
- Secondary Antibody (e.g., Goat anti-human IgG Fc conjugated to HRP)
- Substrate Solution (e.g., TMB or p-nitrophenyl phosphate)
- Stop Solution (e.g., 2N H₂SO₄)
- Microplate reader

Direct ELISA Protocol for PhtD Detection

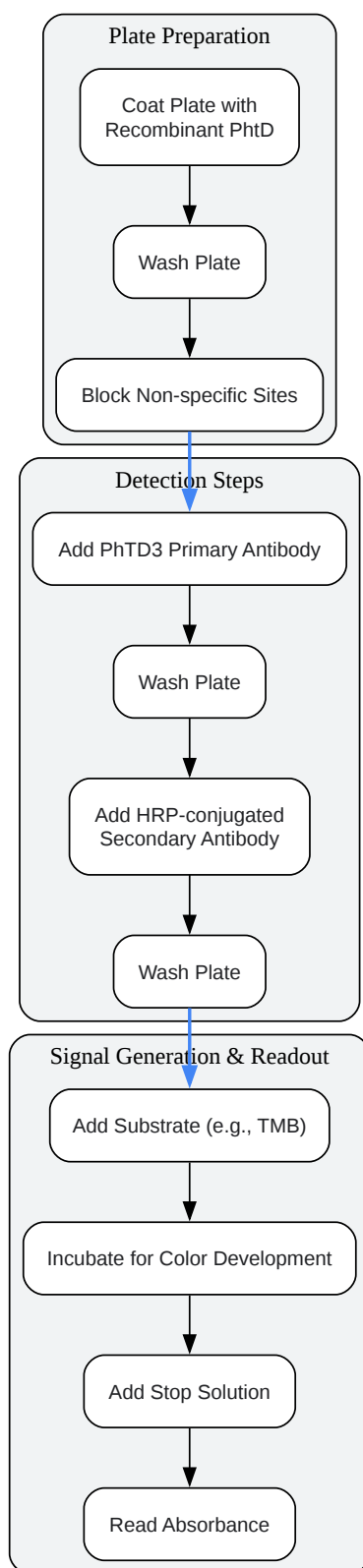
- Antigen Coating:

- Dilute recombinant PhtD to a final concentration of 1-10 µg/mL in Coating Buffer.
- Add 100 µL of the diluted PhtD solution to each well of a 96-well microtiter plate.
- Cover the plate and incubate overnight at 4°C.
- Washing:
 - Aspirate the coating solution from the wells.
 - Wash the wells three times with 200 µL of Wash Buffer per well.
- Blocking:
 - Add 200 µL of Blocking Buffer to each well.
 - Incubate for 1-2 hours at room temperature.
- Washing:
 - Aspirate the blocking solution.
 - Wash the wells three times with 200 µL of Wash Buffer per well.
- Primary Antibody Incubation:
 - Dilute the **PhTD3** antibody in Blocking Buffer. A starting concentration range of 0.1-1 µg/mL is recommended, with serial dilutions to determine the optimal concentration.
 - Add 100 µL of the diluted **PhTD3** antibody to each well.
 - Incubate for 2 hours at room temperature.
- Washing:
 - Aspirate the primary antibody solution.
 - Wash the wells three times with 200 µL of Wash Buffer per well.

- Secondary Antibody Incubation:
 - Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendations.
 - Add 100 μ L of the diluted secondary antibody to each well.
 - Incubate for 1 hour at room temperature, protected from light.
- Washing:
 - Aspirate the secondary antibody solution.
 - Wash the wells five times with 200 μ L of Wash Buffer per well.
- Substrate Development:
 - Add 100 μ L of the Substrate Solution to each well.
 - Incubate at room temperature for 15-30 minutes, or until sufficient color development is observed.
- Reaction Termination:
 - Add 50 μ L of Stop Solution to each well to stop the reaction.
- Data Acquisition:
 - Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations

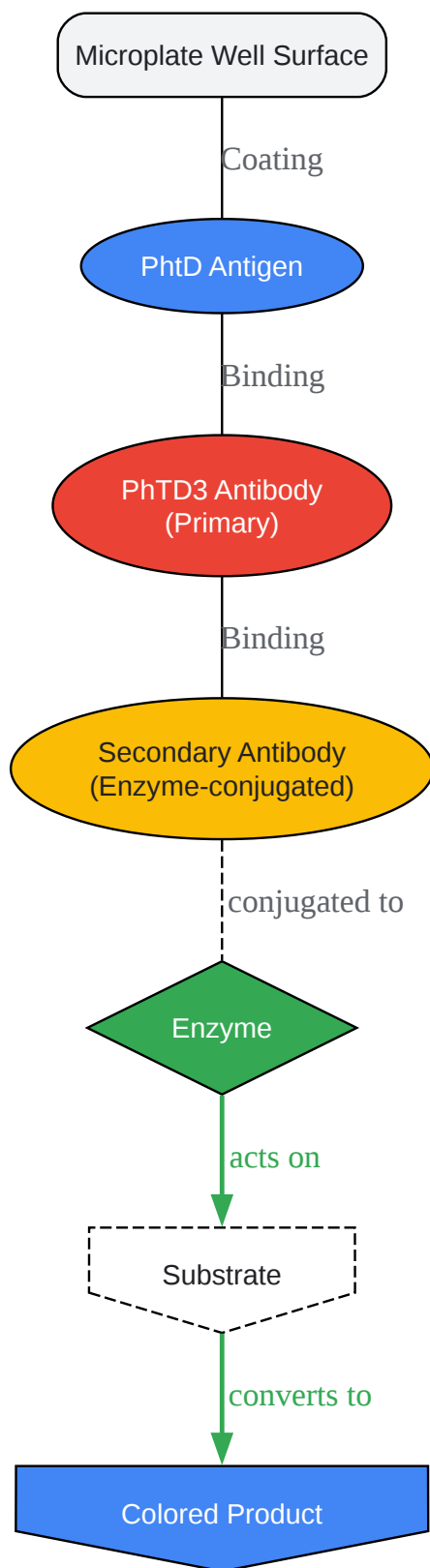
Experimental Workflow for PhtD Detection by ELISA



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Caption: Workflow for PhtD detection using a direct ELISA with **PhTD3** antibody.

Logical Relationship of Antibody-Antigen Interaction in ELISA



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